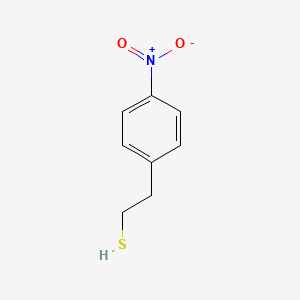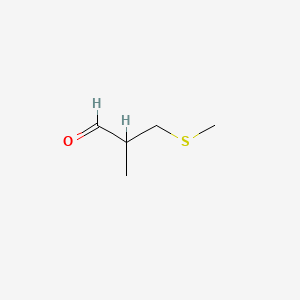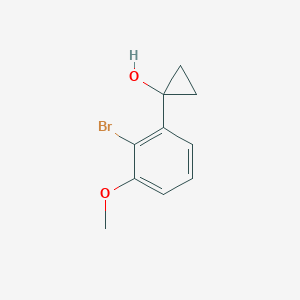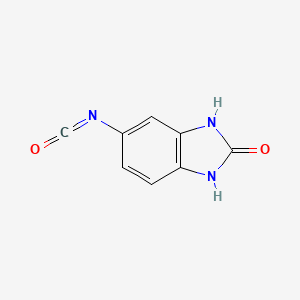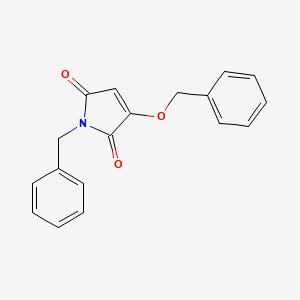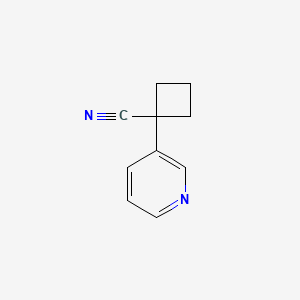
1-(Pyridin-3-YL)cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C10H10N2 It features a cyclobutane ring substituted with a pyridin-3-yl group and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for higher yields and purity.
化学反応の分析
Types of Reactions
1-(pyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
科学的研究の応用
1-(pyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, where its interactions with biomolecules are of interest.
Industry: It can be used in the production of specialty chemicals and materials, where its properties are leveraged for specific industrial applications.
作用機序
The mechanism of action of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism may involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
類似化合物との比較
1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(pyridin-4-yl)cyclobutane-1-carbonitrile: This compound has a similar structure but with the pyridinyl group at the 4-position instead of the 3-position.
1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Another isomer with the pyridinyl group at the 2-position.
Cyclobutane-1-carbonitrile: A simpler compound without the pyridinyl substitution.
The uniqueness of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-pyridin-3-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h1,3,6-7H,2,4-5H2 |
InChIキー |
DQZLHOIGWFEGRT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


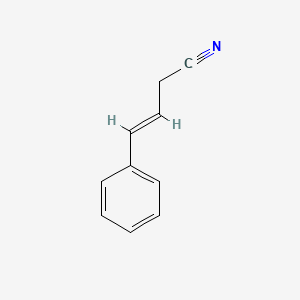
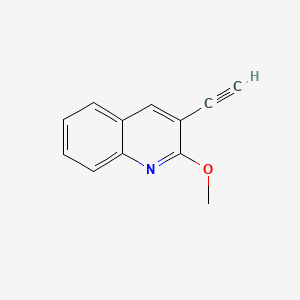
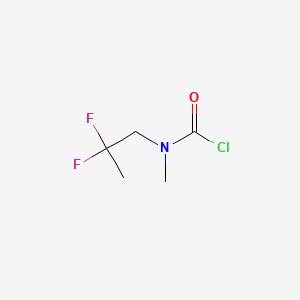
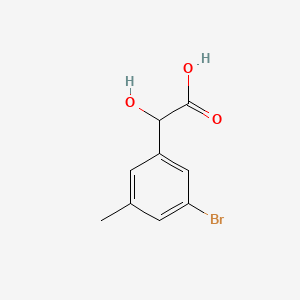
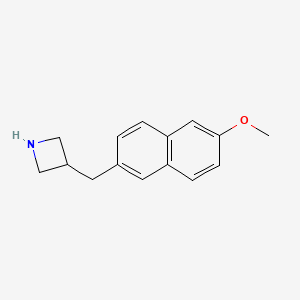
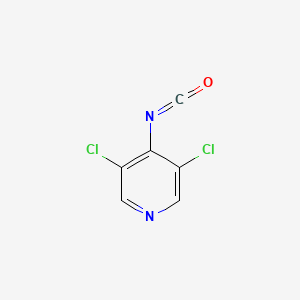
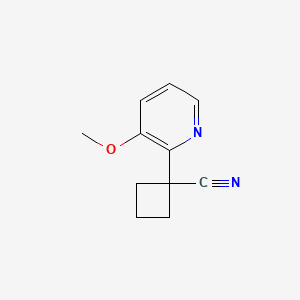
![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
